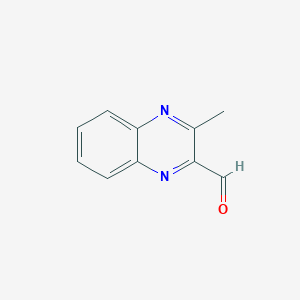

3-Methylquinoxaline-2-carbaldehyde

Description

Overview of Quinoxaline (B1680401) Scaffolds in Modern Chemistry

Quinoxaline, a bicyclic N-heterocyclic compound composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring, is recognized as a "privileged scaffold" in medicinal chemistry. mtieat.org Quinoxaline derivatives exhibit a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antiprotozoal properties. rsc.orgnih.govresearchgate.net The versatility of the quinoxaline core allows for the development of diverse molecular architectures with tailored physicochemical and pharmacological profiles. mtieat.orgrsc.org

The significance of quinoxalines extends beyond medicinal chemistry, with applications in the development of dyes, fluorescent materials, and organic sensitizers for solar cells. rsc.org The ability to functionalize the quinoxaline ring system through various synthetic strategies has been a major focus of research, enabling the creation of novel compounds with enhanced properties. rsc.orgbenthamdirect.com Classical synthesis methods often involve the condensation of 1,2-arylenediamines with 1,2-dicarbonyl compounds, while modern approaches utilize transition metal catalysts and greener, more sustainable methodologies. mtieat.org

Significance of Aldehyde Functional Groups in Heterocyclic Systems

The aldehyde functional group (–CHO) is a cornerstone of organic synthesis due to its high reactivity and versatility. wikipedia.org In heterocyclic systems, the presence of an aldehyde group provides a reactive handle for a multitude of chemical transformations. researchgate.netrsc.orgresearchgate.net These include nucleophilic addition reactions, oxidations to carboxylic acids, reductions to alcohols, and participation in various condensation and multicomponent reactions to build more complex heterocyclic frameworks. wikipedia.org

The aldehyde's electrophilic carbon atom readily reacts with a wide array of nucleophiles, including organometallic reagents, amines, and carbanions, allowing for the introduction of diverse substituents and the construction of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org This reactivity is crucial for the derivatization of heterocyclic compounds, enabling the fine-tuning of their biological and material properties.

Research Trajectories and Emerging Trends for 3-Methylquinoxaline-2-carbaldehyde

Current research on this compound is focused on leveraging its unique structural features for the development of novel bioactive compounds and functional materials. A significant trend involves its use as a precursor for the synthesis of various quinoxaline derivatives with potential therapeutic applications. For instance, it can be oxidized to 3-methylquinoxaline-2-carboxylic acid, a known metabolite of the veterinary drug olaquindox (B1677201). chemicalbook.com

Furthermore, the aldehyde group's reactivity is being exploited in the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]quinoxalines, through intramolecular cyclization reactions of its hydrazone derivatives. rsc.org There is also growing interest in the development of more efficient and environmentally friendly synthetic methods for this compound and its derivatives, including the use of ionic liquids and novel catalytic systems. The exploration of its derivatives as potential anticancer agents, particularly as inhibitors of enzymes like VEGFR-2, represents a promising avenue of research. nih.gov

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 3-Methyl-2-quinoxalinecarbaldehyde, 2-formyl-3-methylquinoxaline |

| CAS Number | 25519-55-5 |

| Molecular Formula | C₁₀H₈N₂O |

| Molecular Weight | 172.18 g/mol |

| Melting Point | 138 °C |

| Predicted Boiling Point | 320.2 ± 37.0 °C |

| Density | 1.248 ± 0.06 g/cm³ |

| Solubility | Soluble in dichloromethane, ethyl acetate (B1210297), and methanol (B129727). |

Sources: nih.gov

Synthesis and Reactivity

Synthesis

A common synthetic route to this compound involves a two-step process. First, 3-methylquinoxaline is treated with formaldehyde (B43269) in a basic medium to introduce a hydroxymethyl group at the 2-position. The resulting alcohol intermediate is then oxidized to the aldehyde using an oxidizing agent like pyridinium (B92312) chlorochromate (PCC). Another approach involves the cyclization reaction between o-phenylenediamine (B120857) derivatives and appropriate precursors, followed by formylation or oxidation steps. Greener synthetic methods are also being explored, such as the use of ionic liquids as solvents to improve reaction yields and purity.

Reactivity

The chemical reactivity of this compound is dominated by its aldehyde group. It readily undergoes nucleophilic addition reactions. However, the presence of the adjacent methyl group can introduce steric hindrance, potentially slowing down reaction rates compared to its unsubstituted counterpart, quinoxaline-2-carboxaldehyde.

Key reactions include:

Oxidation: It can be oxidized to form 3-methylquinoxaline-2-carboxylic acid.

Reduction: Reduction of the aldehyde yields 3-methyl-2-quinoxalinecarbinol.

Condensation Reactions: It can react with various nucleophiles, such as amines and hydrazines, to form imines and hydrazones, respectively. These products can then be used in further synthetic transformations, including cyclization reactions. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

3-methylquinoxaline-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c1-7-10(6-13)12-9-5-3-2-4-8(9)11-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZIGGTBMCCWNPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343291 | |

| Record name | 3-Methyl-2-quinoxalinecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25519-55-5 | |

| Record name | 3-Methyl-2-quinoxalinecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylquinoxaline-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of 3 Methylquinoxaline 2 Carbaldehyde

Synthetic Pathways to 3-Methylquinoxaline-2-carbaldehyde

Oxidation of 2,3-Dimethylquinoxaline (B146804) with Selenium Dioxide

A primary method for the synthesis of this compound is the direct oxidation of 2,3-Dimethylquinoxaline. This transformation is achieved using selenium dioxide (SeO₂), a reagent known for its ability to oxidize active methyl and methylene (B1212753) groups adjacent to carbonyls or within heterocyclic systems. wikipedia.orgadichemistry.comdu.ac.in This specific type of oxidation is often referred to as the Riley oxidation. wikipedia.orgnrochemistry.comyoutube.comwikiwand.com

The reaction involves heating 2,3-Dimethylquinoxaline with a stoichiometric amount of selenium dioxide, typically in a solvent like 1,4-dioxane. nih.gov In the context of N-heteroaromatic compounds, the methyl group at the 2-position is generally more susceptible to oxidation than those at other positions, such as the 4-position. nih.gov The mechanism for this oxidation is well-established. It begins with an ene reaction involving the substrate and SeO₂, followed by a wikipedia.orgnih.gov-sigmatropic rearrangement to form an intermediate that ultimately yields the aldehyde. wikipedia.orgdu.ac.in

To achieve milder reaction conditions and prevent over-oxidation to the corresponding carboxylic acid, a combination of selenium dioxide with a co-oxidant like tert-butyl hydroperoxide (TBHP) can be employed. nih.govresearchgate.net This method has proven effective for the oxidation of activated methyl groups on various N-heterocyclic compounds. nih.govresearchgate.net

Table 1: Representative Conditions for Riley Oxidation

| Reactant | Oxidizing Agent | Solvent | Product | Yield (%) | Reference |

| 2,3-Dimethylquinoxaline | Selenium Dioxide | 1,4-Dioxane | This compound | N/A | nih.gov |

| 8-Methylquinoline | Selenium Dioxide | N/A | 8-Quinoline aldehyde | 49% | emporia.edu |

| 2-Methylquinoline | Selenium Dioxide | N/A | 2-Quinoline aldehyde | N/A | emporia.edu |

| Ketone | Selenium Dioxide (20 eq) | 1,4-Dioxane | 1,2-Dicarbonyl compound | 70% | nrochemistry.com |

General Synthetic Approaches for Quinoxaline (B1680401) Derivatives

While the direct oxidation of 2,3-dimethylquinoxaline is a specific route to this compound, a variety of general methods are available for the synthesis of the broader quinoxaline scaffold. These methods are adaptable and often employ green and efficient protocols.

The most classic and widely utilized method for synthesizing quinoxalines is the condensation reaction between an o-phenylenediamine (B120857) (a 1,2-diamine) and a 1,2-dicarbonyl compound. This approach is versatile and can be catalyzed by various acids or proceed without a catalyst under specific conditions.

The reaction mechanism involves the initial activation of the dicarbonyl compound by the catalyst, followed by a nucleophilic attack from one of the amino groups of the diamine. An intramolecular cyclization and subsequent dehydration (elimination of two water molecules) lead to the formation of the stable quinoxaline ring. A plausible mechanism involves the formation of a 2,3-diphenyl-1,2,3,4-tetrahydro-quinoxaline-2,3-diol intermediate which then rearranges to the final product. lkouniv.ac.in

Numerous catalysts have been reported to facilitate this condensation, including acetic acid, molecular iodine, and various metal catalysts. researchgate.net However, there is a growing trend towards milder and more environmentally friendly conditions.

Table 2: Catalyst Systems for Quinoxaline Synthesis via Condensation

| 1,2-Diamine | 1,2-Dicarbonyl | Catalyst / Conditions | Solvent | Yield (%) | Reference |

| Benzene-1,2-diamine | Benzil | (NH₄)₆Mo₇O₂₄·4H₂O | EtOH/H₂O | 98% | researchgate.net |

| o-Phenylenediamine | Benzil | Na₂PdP₂O₇ | Ethanol (B145695) | Good to Excellent | lkouniv.ac.in |

| o-Phenylenediamine | Benzil | None | Methanol (B129727) (1 min, RT) | 93% | wikiwand.com |

| Substituted 1,2-diamine | 1,2-Diketone | Ultrasound (catalyst-free) | Ethanol | up to 98% | chemicalbook.com |

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The synthesis of quinoxaline derivatives is no exception. This method often aligns with green chemistry principles by reducing energy consumption and frequently allowing for solvent-free conditions.

The condensation of aryl-1,2-diamines with 1,2-dicarbonyl compounds can be efficiently carried out under microwave irradiation. For instance, using polyethylene (B3416737) glycol (PEG) as a catalyst under microwave conditions provides a rapid and efficient route to quinoxalines. Solvent-free microwave thermolysis has also been successfully employed, offering a convenient and environmentally friendly protocol.

Table 3: Microwave-Assisted Synthesis of Quinoxalines

| Reactants | Catalyst/Conditions | Reaction Time | Outcome | Reference |

| Aryl-1,2-diamines, 1,2-dicarbonyls | Polyethylene glycol, Microwave | N/A | Rapid and efficient synthesis | wikipedia.org |

| o-Phenylenediamine, Dialkyl acetylenedicarboxylate | Solvent-free, Microwave | N/A | Rapid, high-yielding | nih.gov |

| Various | Microwave irradiation | 5 minutes | High yields in a solvent-free environment | researchgate.net |

| Various | Microwave irradiation | N/A | Simple and efficient method | du.ac.in |

Driven by the principles of green chemistry and process simplification, significant effort has been dedicated to developing catalyst-free synthetic routes for quinoxalines. These methods often rely on the inherent reactivity of the starting materials under specific conditions, such as the choice of solvent or the use of alternative energy sources like ultrasound.

A notable example is the highly efficient protocol using methanol as the solvent at room temperature, which can afford quinoxalines in excellent yields in just one minute. This method is also scalable, demonstrating its practical utility. Similarly, ultrasound irradiation has been shown to promote the condensation of 1,2-diamines and 1,2-diketones in ethanol at room temperature, providing excellent yields without the need for any catalyst. Water has also been used as a green solvent for catalyst-free synthesis under ultrasound irradiation. researchgate.net

Table 4: Catalyst-Free Synthesis of Quinoxalines

| Reactants | Conditions | Solvent | Yield (%) | Reference |

| Aryldiamines, Dicarbonyl compounds | 1 min, Ambient temp. | Methanol | Medium to Excellent | wikiwand.com |

| 1,2-Diamine, 1,2-Diketone | Ultrasound, RT | Ethanol | up to 98% | chemicalbook.com |

| o-Phenylenediamine, Phenacyl halides | NaHCO₃ (deacid reagent) | N/A | up to 97% | researchgate.net |

| Diamines, Phenacyl bromide | Reflux | Ethanol | 70-85% | |

| o-Phenylenediamine, Ninhydrin | Ultrasound, RT | Water | Excellent | researchgate.net |

The integration of green chemistry principles into the synthesis of quinoxalines aims to reduce environmental impact by using non-toxic reagents, minimizing waste, and improving energy efficiency. nih.gov This paradigm shift has led to the development of numerous eco-friendly protocols.

Key strategies in green quinoxaline synthesis include:

Use of Green Solvents: Water and ethanol are frequently used as environmentally benign solvents, replacing hazardous organic solvents. researchgate.netlkouniv.ac.inresearchgate.net

Alternative Energy Sources: Microwave irradiation and ultrasound are employed to enhance reaction rates and reduce energy consumption, often enabling reactions at room temperature. wikipedia.orgnih.govresearchgate.net

Reusable and Benign Catalysts: Heterogeneous catalysts, such as bentonite (B74815) clay, and nanostructured catalysts are utilized due to their high efficiency and ease of recovery and reuse. lkouniv.ac.in

Catalyst-Free Reactions: As detailed previously, eliminating the need for a catalyst altogether represents a significant step towards a more sustainable process. wikiwand.comresearchgate.netchemicalbook.com

These approaches not only make the synthesis of quinoxalines more sustainable but also often lead to improved efficiency, simpler workup procedures, and higher purity of the final products. nih.govresearchgate.net

Ionic Liquid Systems for 3-Methylquinoxaline-2-carboxylic acid synthesis

The synthesis of 3-methyl-quinoxaline-2-carboxylic acid, a direct precursor to this compound, has been effectively achieved using ionic liquid systems. google.com This method presents a novel, high-yield, and high-purity approach that is also easy to operate. google.com The process involves a two-step reaction of cyclization and hydrolysis, starting from an amine and an α-halogenated-β-ketoester, with the ionic liquid acting as both the solvent and the catalyst. google.com

A key advantage of this method is the ability to conduct the cyclization reaction at room temperature, which significantly reduces energy consumption compared to other synthetic methods that require heating. google.com The use of ionic liquids also contributes to higher product yields and purity by ensuring the uniqueness of the cyclization reaction product. google.com Furthermore, ionic liquids are non-volatile solvents that can be activated and reused, which lowers costs and minimizes environmental pollution. google.comresearchgate.net The reaction time is also notably shorter, typically ranging from 40 to 90 minutes for the cyclization step. google.com

Brønsted acidic ionic liquids (BAILs), such as 3-methyl-1-sulfonic acid imidazolium (B1220033) chloride {[Msim]Cl}, have been specifically synthesized and utilized as efficient and reusable catalysts for quinoxaline synthesis. sphinxsai.comresearchgate.net These ionic liquids are designed to replace traditional mineral acids like sulfuric and hydrochloric acid, offering a more environmentally benign alternative. researchgate.net The synthesis of these BAILs can be achieved with nearly 100% atom economy, for example, by reacting 1-methylimidazole (B24206) with chlorosulfonic acid. sphinxsai.com

Precursor Compounds and their Derivatization to this compound Analogues

Synthesis from 2-Chloro-3-methylquinoxaline (B189447)

2-Chloro-3-methylquinoxaline serves as a versatile precursor for the synthesis of various this compound analogues. nih.gov This starting material can be prepared by treating 2-hydroxy-3-methylquinoxaline (B154303) with phosphorus oxychloride (POCl₃). nih.gov

One synthetic route involves the reaction of 2-chloro-3-methylquinoxaline with p-hydroxybenzaldehyde in acetonitrile, in the presence of anhydrous potassium carbonate, to yield 4-(2-methylquinoxalinyloxy) benzaldehyde (B42025). nih.gov This intermediate can then be further reacted with various substituted aromatic amines to produce a range of Schiff bases. nih.gov This approach focuses on replacing the chlorine atom at the C-2 position with an ether linkage connected to a benzene (B151609) ring that possesses an aldehyde group. nih.gov

The following table summarizes the synthesis of an intermediate from 2-Chloro-3-methylquinoxaline:

| Starting Material | Reagents | Product |

| 2-Chloro-3-methylquinoxaline | p-Hydroxybenzaldehyde, Acetonitrile, Anhydrous K₂CO₃ | 4-(2-methylquinoxalinyloxy) benzaldehyde |

This table is based on the synthetic route described in the text.

Another strategy involves the conversion of acetanilides into 2-chloroquinoline-3-carbaldehydes using Vilsmeier's reagent in phosphoryl chloride solution, a method that can be adapted for quinoxaline systems. rsc.org

Synthesis from 3-Methylquinoxaline-2-carboxylic Acid Derivatives

Derivatives of 3-methylquinoxaline-2-carboxylic acid are common starting points for the synthesis of this compound and its analogues. mdpi.com The carboxylic acid itself can be synthesized through the hydrolysis of its methyl ester, 3-methyl-quinoxaline-2-carboxylic acid methyl ester, using sodium hydroxide (B78521) in methanol, followed by acidification. chemicalbook.com

The synthesis of various 3-methylquinoxaline 1,4-dioxides with different substituents at the 2 and 6(7) positions has been achieved through nucleophilic aromatic substitution with amines. mdpi.com For instance, 6,7-dichloro-3-methylquinoxaline 1,4-dioxides can be treated with cyclic amines in DMF at 50 °C to yield 6-aminosubstituted derivatives. mdpi.com

Furthermore, functionalization of quinoxalinyl ethyl acetate (B1210297) derivatives can lead to a variety of analogues. nih.gov For example, treatment of quinoxalinyl ethyl acetate with diethanolamine (B148213) results in a mono diethanolamine ester via transesterification. nih.gov Reaction with 2-(2-aminoethoxy)ethanol (B1664899) can afford an acyclo nucleoside analogue. nih.gov

The following table outlines the synthesis of derivatives from 3-Methylquinoxaline-2-carboxylic Acid:

| Starting Material | Reagents | Product |

| 3-Methyl-quinoxaline-2-carboxylic acid methyl ester | 1. Sodium hydroxide, Methanol 2. Hydrochloric acid | 3-Methyl-quinoxaline-2-carboxylic acid chemicalbook.com |

| 6,7-dichloro-3-methylquinoxaline 1,4-dioxides | Cyclic amines, DMF | 6-aminosubstituted 3-methylquinoxaline 1,4-dioxides mdpi.com |

| Quinoxalinyl ethyl acetate derivative | Diethanolamine | Mono diethanolamine ester nih.gov |

| Quinoxalinyl ethyl acetate derivative | 2-(2-aminoethoxy)ethanol | Acyclo nucleoside analogue nih.gov |

This table summarizes synthetic transformations starting from derivatives of 3-methylquinoxaline-2-carboxylic acid.

Chemical Reactivity and Derivatization of this compound

Reactions of the Aldehyde Moiety

The aldehyde group of this compound is a key site for chemical modifications, readily undergoing condensation reactions with various nucleophiles to form hydrazones and Schiff bases. nih.govnih.gov These reactions are fundamental in expanding the chemical diversity of quinoxaline derivatives.

The reaction of this compound with hydrazides is a common method for synthesizing hydrazones. nih.gov This typically involves the condensation of the aldehyde with an appropriate hydrazide in a suitable solvent. nih.govscience.gov For example, the reaction of an aldehyde with a hydrazide can be carried out in a mixture of water and methanol. science.gov The resulting hydrazone can then be used to form metal complexes. researchgate.net

Similarly, Schiff bases are synthesized by the condensation of this compound with primary amines. nih.govnih.gov For instance, 4-(2-methylquinoxalinyloxy) benzaldehyde, an analogue of this compound, can be refluxed with various substituted aromatic amines in ethanol to afford the corresponding Schiff bases. nih.gov The synthesis of Schiff's bases from quinoxalinone precursors can be achieved by condensation with appropriate aromatic and heteroaromatic aldehydes in the presence of a catalytic amount of glacial acetic acid. nih.gov

The formation of these derivatives is a versatile strategy for creating new compounds with potentially interesting biological activities. nih.govnih.gov The general reaction scheme involves the nucleophilic attack of the amine or hydrazide on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule.

The following table provides examples of condensation reactions:

| Starting Aldehyde | Reactant | Product Type |

| This compound | Hydrazide | Hydrazone |

| 4-(2-methylquinoxalinyloxy) benzaldehyde | Substituted aromatic amine | Schiff Base nih.gov |

| Quinoxalinone precursor with aldehyde | Aromatic/heteroaromatic aldehyde | Schiff Base nih.gov |

This table illustrates the formation of hydrazones and Schiff bases from quinoxaline aldehydes.

Wittig Coupling Reactions

The Wittig reaction is a powerful and widely used method for the formation of carbon-carbon double bonds from carbonyl compounds. libretexts.orglibretexts.org In the context of this compound, the aldehyde functionality serves as an electrophilic partner for a phosphorus ylide, also known as a Wittig reagent. This reaction facilitates the extension of the side chain at the C2 position, introducing a variety of substituents and creating a new alkene. libretexts.orglibretexts.orgmasterorganicchemistry.comberkeley.edu

The general mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde, leading to the formation of a betaine (B1666868) intermediate, which then cyclizes to a four-membered oxaphosphetane ring. libretexts.orglibretexts.org This intermediate subsequently decomposes to yield the desired alkene and a stable triphenylphosphine (B44618) oxide byproduct. berkeley.eduyoutube.com The stereochemical outcome of the Wittig reaction, yielding either the (E) or (Z)-alkene, is influenced by the nature of the substituents on the ylide. berkeley.edu

A notable application of the Wittig reaction is in the synthesis of oligomers based on quinoxaline units. researchgate.net In a multistep synthesis, diverse quinoxaline-based phosphonium (B103445) salts are prepared and subsequently coupled with a linking agent via the Wittig reaction to afford (E)-(quinoxalin-2-yl)ethene oligomers. researchgate.net This approach allows for the controlled, stepwise construction of complex molecular architectures with tailored electronic and photophysical properties.

Table 1: Examples of Wittig Reactions with Quinoxaline-based Compounds

| Reactant 1 | Reactant 2 (Ylide) | Product | Reference |

| 2-Nitrobenzaldehyde | Methyl (triphenylphosphoranylidene)acetate | Methyl (2E)-3-(2-nitrophenyl)acrylate | berkeley.edu |

| Quinoxaline-based phosphonium salts | Linking agent 11 | (E)‐(quinoxalin‐2‐yl)ethene oligomers | researchgate.net |

This table is generated based on available data and serves as an illustrative example of the applications of the Wittig reaction.

Modifications of the Quinoxaline Ring System

Beyond the transformations of the carbaldehyde group, the quinoxaline ring system of this compound is also amenable to a range of chemical modifications. These modifications are crucial for fine-tuning the electronic properties, solubility, and biological activity of the resulting compounds.

Functionalization of the Quinoxaline Nucleus

The functionalization of the quinoxaline nucleus can be achieved through various strategies, including the introduction of substituents onto the benzene portion of the bicyclic system. This allows for the synthesis of a diverse library of quinoxaline derivatives with a wide range of applications. For instance, the simple structure of quinoxaline 1,4-dioxide allows for numerous structural modifications to optimize its antimycobacterial activity. nih.gov

In one approach, N-substituted quinoxaline-2-carboxamides are synthesized by reacting quinoxaline-2-carboxylic acid with various amines. nih.gov This method allows for the introduction of a variety of functional groups, leading to compounds with potential antimycobacterial and cytotoxic activities. nih.gov

Another strategy involves the direct C-H functionalization of the quinoxaline ring. For example, quinoxalin-2-one can react with benzaldehyde phenylhydrazones in the presence of trifluoroacetic acid to yield products of nucleophilic substitution of hydrogen. researchgate.net This method provides a direct way to form new carbon-carbon bonds on the quinoxaline core.

Ring Transformations and Rearrangements

The quinoxaline ring system can undergo transformations and rearrangements to form other heterocyclic structures. These reactions often involve the cleavage and reformation of bonds within the quinoxaline nucleus, leading to novel molecular scaffolds.

For example, 3-methylquinoxaline-2-thione can undergo a cyclization reaction with benzaldehydes in the presence of a Brønsted acid to form 3-benzyl-2-aryl-thieno[2,3-b]quinoxalines. academie-sciences.fr This transformation involves the initial formation of a thieno ring fused to the quinoxaline core.

In a different type of transformation, a gold-catalyzed intramolecular hydroamination of N-alkynyl indoles can lead to the formation of functionalized 3H-pyrrolo[1,2,3-de]quinoxalines. mdpi.comresearchgate.net This reaction proceeds through a selective 6-exo-dig cyclization, followed by isomerization to yield the final tricyclic product. mdpi.com

Electrophilic and Nucleophilic Substitution Reactions

The quinoxaline ring possesses distinct electronic characteristics that allow for both electrophilic and nucleophilic substitution reactions, although the electron-deficient nature of the pyrazine (B50134) ring generally favors nucleophilic attack.

Nucleophilic Substitution:

The electrophilic nature of the quinoxaline ring makes it susceptible to nucleophilic attack, particularly at the positions within the pyrazine ring. rsc.org This has been explored in the vicarious nucleophilic substitution (VNS) of hydrogen, where carbanions act as nucleophiles to functionalize the heterocyclic ring. rsc.org However, successful VNS reactions on the quinoxaline ring are often limited to poorly stabilized nitrile carbanions. rsc.org The presence of a good leaving group, such as a halogen, at the 2-position facilitates nucleophilic aromatic substitution (SNAr). For instance, 2-chloroquinoxaline (B48734) readily undergoes substitution of the chlorine atom with various nucleophiles. rsc.org

The reaction of 2-chloro-3-methylquinoxaline with aromatic amines in the presence of a base leads to the formation of 2-arylamino-3-methylquinoxalines. nih.gov The reactivity in nucleophilic substitution reactions is influenced by the nature of the substituent at the 2-position. Studies have shown that nucleophilic substitution on 2-phenylquinoxaline (B188063) and 2-butylquinoxaline (B14123919) proceeds smoothly to yield 2,3-disubstituted quinoxalines. nih.gov In contrast, substitutions on 2-acetylene and 2-amine quinoxaline derivatives are more challenging and often require strong alkyl nucleophiles. nih.gov

Electrophilic Substitution:

While less common due to the electron-deficient nature of the quinoxaline ring, electrophilic substitution reactions can occur on the benzene portion of the molecule. The directing effects of existing substituents on the benzene ring will govern the position of the incoming electrophile.

Advanced Spectroscopic and Analytical Characterization for Research on 3 Methylquinoxaline 2 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 3-Methylquinoxaline-2-carbaldehyde by mapping the chemical environments of its hydrogen and carbon atoms.

¹H NMR

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the aldehyde proton characteristically appears as a singlet in the downfield region of the spectrum, typically between δ 10.2 and 10.5 ppm. The methyl group protons also present as a singlet, but much further upfield, generally in the range of δ 2.6–2.8 ppm. The aromatic protons on the quinoxaline (B1680401) ring system exhibit complex splitting patterns in the aromatic region of the spectrum.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | 10.2 - 10.5 | Singlet |

| Methyl (-CH₃) | 2.6 - 2.8 | Singlet |

| Aromatic (Ar-H) | Varies | Multiplet |

¹³C NMR

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is a key diagnostic peak, appearing significantly downfield. The carbon atoms of the quinoxaline ring system resonate in the aromatic region, while the methyl carbon appears in the upfield aliphatic region.

| Carbon Type | Approximate Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | ~193 |

| Aromatic/Heteroaromatic (C=C, C=N) | 125 - 160 |

| Methyl (-CH₃) | ~19 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is indispensable for determining the molecular weight and probing the fragmentation pathways of this compound, offering vital clues to its structure and stability.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. uni.lu For this compound (C₁₀H₈N₂O), the exact mass is calculated to be 172.0637 g/mol . nih.gov HRMS can confirm the elemental composition of the molecule with high confidence. uni.lu The predicted monoisotopic mass is 172.06366 Da. uni.lu

Tandem Mass Spectrometry (MS/MS) for Metabolite Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to study the fragmentation of a selected ion, which is particularly useful in the analysis of metabolites. tandfonline.comosti.gov In the context of quinoxaline derivatives, MS/MS is employed to identify and quantify metabolites in various matrices. tandfonline.comtandfonline.comnih.gov For instance, the major metabolite of some quinoxaline-based drugs is 3-methylquinoxaline-2-carboxylic acid (MQCA). tandfonline.comchromatographyonline.com LC-MS/MS methods have been developed for the sensitive determination of quinoxalines and their metabolites in environmental and biological samples. tandfonline.comtandfonline.comchromatographyonline.com The fragmentation patterns obtained from MS/MS provide structural information about the metabolites, aiding in their identification. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. ias.ac.in In this compound, the IR spectrum will prominently feature a strong absorption band corresponding to the stretching vibration of the aldehyde carbonyl group (C=O), typically appearing around 1700 cm⁻¹. ias.ac.in The spectrum will also show characteristic absorptions for the C=N bonds within the quinoxaline ring (around 1650 cm⁻¹) and C-H stretching and bending vibrations from the methyl group and the aromatic ring. scialert.net Specifically, C-H stretching vibrations for the heteroaromatic ring are expected in the 3100-3000 cm⁻¹ region. scialert.net

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| Aldehyde (C=O Stretch) | ~1700 |

| Aromatic (C=N Stretch) | ~1650 |

| Aromatic (C-H Stretch) | 3000 - 3100 |

| Methyl (C-H Bend) | ~1380 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to measure the absorption of ultraviolet or visible radiation by a substance. For quinoxaline derivatives, UV-Vis spectra provide insights into their electronic transitions. While specific spectral data for this compound is not extensively detailed in the provided literature, analysis of closely related compounds reveals characteristic absorption bands.

For instance, the major metabolite, 3-Methylquinoxaline-2-carboxylic acid (MQCA), exhibits absorption maxima (λmax) at 236 nm and 317 nm. Another related structure, 3-hydroxyquinoxaline-2-carboxaldehyde, shows absorption bands at 253 nm, 354 nm, and 482 nm in its solid-state diffuse reflectance spectrum. researchgate.net These absorptions are typically associated with π → π* and n → π* electronic transitions within the quinoxaline ring system and its substituents. researchgate.netsymbiosisonlinepublishing.com The π → π* transitions are characteristic of the aromatic rings, while the n → π* transitions involve the non-bonding electrons on the nitrogen atoms of the quinoxaline core and the oxygen atom of the carbonyl group. symbiosisonlinepublishing.com

| Compound | Solvent/Method | Absorption Maxima (λmax) | Reference |

|---|---|---|---|

| 3-Methylquinoxaline-2-carboxylic acid | Not Specified | 236 nm, 317 nm | |

| 3-Hydroxyquinoxaline-2-carboxaldehyde | Solid State (DRS) | 253 nm, 354 nm, 482 nm | researchgate.net |

| 2,3-Diphenylquinoxalin-6-vinyl benzaldehyde (B42025) | Ethanol (B145695) | 250 nm (π-π), 348 nm (n-π) | symbiosisonlinepublishing.com |

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are essential for the separation, purification, and quantitative analysis of this compound and its derivatives from complex mixtures, such as reaction products or biological matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of quinoxaline compounds. It is frequently employed for the quantitative determination of 3-Methylquinoxaline-2-carboxylic acid (MQCA), a primary metabolite of certain veterinary drugs. nih.gov HPLC methods have been developed for the simultaneous detection of MQCA and related compounds in various animal tissues. nih.govsigmaaldrich.com The purity of synthesized batches of MQCA is also commonly assessed using HPLC, with purities often exceeding 95%. lgcstandards.com

A specific HPLC-tandem mass spectrometry (HPLC-MS/MS) method for MQCA involves deproteination of the sample, followed by liquid-liquid extraction and further cleanup using solid-phase extraction (SPE). nih.gov The chromatographic separation is achieved using a C18 column with a gradient elution. nih.gov

| Parameter | Description |

|---|---|

| Stationary Phase (Column) | Waters Xterra MS C18 (150 mm x 2.1 mm, 5 µm) |

| Mobile Phase | Gradient elution using methanol (B129727) and 0.2% formic acid |

| Detection | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode |

| Ionization | Positive Electrospray Ionization (ESI+) |

| Linear Range | 1.0 - 20.0 µg/L |

| Limit of Quantitation (LOQ) | 0.1 µg/kg |

Furthermore, column chromatography, a related technique, has been used to purify derivatives such as 3-methyl-N-phenyl-2-quinoxalinecarboxamide-1,4-dioxide using a silica (B1680970) stationary phase and a dichloromethane/methanol (6:1 v/v) eluant. scispace.com

Ultra-High Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry (UPLC-MS/MS), represents an advancement over conventional HPLC, offering faster analysis times and improved resolution. This technique has been validated for the simultaneous determination of quinocetone (B1679962) and its principal metabolites, including 3-methylquinoxaline-2-carboxylic acid, in animal-derived food products. akjournals.com The enhanced sensitivity and efficiency of UHPLC make it highly suitable for residue monitoring and ensuring food safety. akjournals.com

Thin-Layer Chromatography (TLC) is a versatile and widely used technique for monitoring the progress of chemical reactions and for the purification of compounds. mdpi.com In the synthesis of related heterocyclic aldehydes, TLC is routinely used to track the conversion of reactants to products. mdpi.com

Preparative TLC is a valuable method for isolating and purifying products on a larger scale. For example, in the synthesis of hydrazone derivatives of quinoline-3-carbaldehyde, a structurally similar compound, preparative TLC on silica gel plates was employed for purification. mdpi.com This highlights its utility for obtaining pure samples of heterocyclic aldehydes like this compound for further characterization and study.

| Parameter | Description |

|---|---|

| Technique | Preparative Thin-Layer Chromatography |

| Stationary Phase | Silica gel 60 PF254 containing gypsum |

| Mobile Phase (Eluent) | Dichloromethane/Ethyl Acetate (B1210297) (CH₂Cl₂/AcOEt) 10:1 v/v |

| Application | Purification of synthesized hydrazone derivatives |

Computational Chemistry and Theoretical Studies on 3 Methylquinoxaline 2 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and properties of molecules. It has been widely applied to quinoxaline (B1680401) derivatives to provide insights into their geometry, stability, and reactivity. scispace.comresearchgate.netrsc.orgresearchgate.net DFT calculations for 3-Methylquinoxaline-2-carbaldehyde typically employ functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.net

Potential energy surface scans can also be performed to explore the conformational landscape, for instance, by rotating the carbaldehyde group relative to the quinoxaline ring. dergipark.org.tr This can reveal the energy barriers between different conformers and identify the most stable orientation of the substituent.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=C (aromatic) | 1.37 - 1.42 Å |

| C-C | 1.42 - 1.48 Å | |

| C-N | 1.32 - 1.44 Å | |

| C=O | ~1.22 Å | |

| C-H | ~1.08 - 1.10 Å | |

| Bond Angle | C-C-C (ring) | ~120° |

| C-N-C (ring) | ~117 - 119° | |

| C-C=O | ~124° | |

| H-C-C | ~119 - 121° |

Data compiled from general findings on quinoline (B57606) and quinoxaline derivatives. siftdesk.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. aimspress.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. aimspress.com

For quinoxaline derivatives, the HOMO is typically distributed over the electron-rich quinoxaline ring system, while the LUMO is often localized on the electron-withdrawing parts of the molecule. rsc.org In this compound, the carbaldehyde group would be expected to influence the LUMO distribution. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. aimspress.com DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution. dergipark.org.tr

| Orbital | Energy (eV) |

| HOMO | -6.50 |

| LUMO | -2.75 |

| Energy Gap (ΔE) | 3.75 |

Values are representative and based on calculations for similar structures like 2-Chloro-7-Methylquinoline-3-Carbaldehyde. dergipark.org.tr

DFT calculations are a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for structure validation.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. dergipark.org.tr For quinoxaline derivatives, the observed peaks are typically assigned to n→π* and π→π* transitions within the aromatic system. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values are often in good agreement with experimental spectra, aiding in the assignment of signals to specific atoms in the molecule.

IR Spectroscopy: DFT can compute the vibrational frequencies and their corresponding intensities, which can be used to simulate the infrared (IR) spectrum. researchgate.net By comparing the calculated spectrum with the experimental one, researchers can assign specific vibrational modes to the observed absorption bands, confirming the presence of functional groups like the carbonyl (C=O) of the aldehyde and the C-H bonds of the methyl group and aromatic rings.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target, typically a protein receptor. abjournals.org This method is instrumental in drug discovery for evaluating the binding affinity and interaction patterns of potential drug candidates. nih.gov

For this compound and its derivatives, docking studies would involve placing the molecule into the active site of a biologically relevant protein. The process calculates a "docking score," which estimates the binding energy, with more negative values indicating a stronger interaction. ekb.eg These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. nih.govamazonaws.com For example, quinoxaline derivatives have been docked against targets like VEGFR-2 to explore their potential as anticancer agents. rsc.orgekb.eg The aldehyde and quinoxaline nitrogen atoms of this compound could potentially act as hydrogen bond acceptors. ekb.eg

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. youtube.comyoutube.com The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties. youtube.com

In a QSAR study, various molecular descriptors are calculated for a set of molecules with known activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), or topological. researchgate.net Statistical methods, such as multiple linear regression (MLR), are then used to build a model that correlates a combination of these descriptors with the observed activity. youtube.com

For a series of derivatives based on the this compound scaffold, a QSAR model could be developed to predict their activity against a specific biological target. nih.gov Such a model would help in identifying the key structural features that influence the activity and guide the design of new, more potent analogues. abjournals.org

Thermodynamic Calculations, including Enthalpies of Formation and Bond Dissociation

Computational methods, particularly DFT, can be used to calculate important thermodynamic properties of molecules. scispace.com The standard molar enthalpy of formation (ΔfH°m) in the gas phase can be estimated through computational procedures, which are often calibrated against experimental data from techniques like combustion calorimetry. nih.gov

Bond Dissociation Enthalpy (BDE) is another critical parameter that can be calculated. BDE measures the strength of a chemical bond and is the enthalpy change when a bond is broken homolytically. researchgate.net For quinoxaline derivatives, particularly those with N-O bonds, the BDE is directly linked to their oxidizing capabilities. scispace.comnih.gov While this compound lacks N-O bonds, the BDE of its C-H bonds (e.g., in the methyl or aldehyde group) or the bonds within the quinoxaline ring could be calculated to understand its thermal stability and reactivity in radical reactions. youtube.com Computational strategies like the B3LYP/6-311+G(2d,2p)//B3LYP/6-31G(d) level of theory have been successfully used for these types of calculations on related compounds. scispace.comnih.gov

Regioselectivity and Reaction Mechanism Predictions

As of the current body of scientific literature, specific computational and theoretical studies detailing the regioselectivity and reaction mechanisms of this compound are not extensively available. While computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the outcomes and pathways of chemical reactions involving heterocyclic compounds, dedicated research applying these techniques to this compound remains limited.

Generally, the regioselectivity of reactions involving quinoxaline derivatives is influenced by the electron distribution within the bicyclic system, which is further modulated by the nature and position of substituents. The presence of the methyl and carbaldehyde groups at the 2 and 3 positions of the quinoxaline ring, respectively, is expected to create a specific electronic environment that directs the approach of incoming reagents.

Theoretical investigations into the reactions of similar heterocyclic aldehydes often involve the calculation of various molecular properties to predict reactivity. These can include:

Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting the sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electron density around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for interaction.

Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge distribution on individual atoms, which can be used to rationalize the observed or predicted regioselectivity.

Transition State (TS) Energy Calculations: By modeling the potential energy surface of a reaction, computational chemists can identify the transition states for different possible reaction pathways. The relative energies of these transition states allow for the prediction of the most likely reaction mechanism and the resulting regioselectivity.

Although no specific data tables or detailed research findings for this compound can be presented at this time, the principles of computational chemistry suggest that any future studies would likely employ these methods to elucidate its reactive behavior. For instance, in a nucleophilic addition to the carbaldehyde group, computational models could determine the most favorable trajectory of the nucleophile. Similarly, for electrophilic aromatic substitution on the benzene (B151609) ring portion of the quinoxaline, these methods could predict which of the available positions (5, 6, 7, or 8) is most susceptible to attack.

The scientific community awaits dedicated computational studies on this compound to provide concrete data, such as activation energies and reaction coordinates, which would definitively predict its regioselectivity and clarify the intricate details of its reaction mechanisms.

Applications of 3 Methylquinoxaline 2 Carbaldehyde and Its Derivatives in Advanced Research

Medicinal Chemistry and Pharmacological Research

The versatility of the quinoxaline (B1680401) ring system allows for extensive chemical modifications, leading to the development of compounds with a broad spectrum of pharmacological effects. researchgate.net

Design and Synthesis of Biologically Active Quinoxaline Derivatives

The synthesis of quinoxaline derivatives is a focal point of medicinal chemistry. nih.govsapub.org A common and effective method involves the condensation of an aromatic diamine with an α-dicarbonyl compound. sapub.org For instance, 2-methyl-quinoxaline can be prepared by reacting o-phenylenediamine (B120857) with 2-oxopropionaldehyde. sapub.org

The reactivity of the methyl and aldehyde groups on the 3-Methylquinoxaline-2-carbaldehyde core allows for the creation of diverse molecular libraries. One synthetic strategy involves the oxidation of the methyl group to form the carbaldehyde, demonstrating the compound's utility in synthetic organic chemistry. Another approach is the synthesis of Schiff bases. For example, 2-chloro-3-methylquinoxaline (B189447) can be reacted with 4-hydroxy benzaldehyde (B42025) to produce an intermediate, which is then refluxed with various substituted aromatic amines to yield new Schiff base derivatives. nih.govmdpi.com These derivatives are then evaluated for their biological activities.

Anticancer Agents and Apoptosis Induction Research

Quinoxaline derivatives have emerged as a significant class of compounds in the search for novel anticancer agents. researchgate.netnih.gov Their mechanism of action often involves the induction of apoptosis, or programmed cell death, in cancer cells.

Research has shown that certain 3-methylquinoxaline derivatives can act as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis. nih.govnih.gov By inhibiting VEGFR-2, these compounds can effectively suppress the growth of new blood vessels that tumors need to thrive. nih.gov For example, two series of 3-methylquinoxaline-2(1H)-one and 3-methylquinoxaline-2-thiol (B109401) derivatives were designed and synthesized to act as VEGFR-2 inhibitors. nih.govnih.gov

In one study, compound 11e (a 3-methylquinoxalin-2(1H)-one derivative) and compound 27a (a 3-methylquinoxaline derivative) demonstrated significant cytotoxic activity against human cancer cell lines, including liver (HepG2) and breast (MCF-7) cancer cells. nih.govnih.gov These compounds were found to arrest the cell cycle at the G2/M phase and induce apoptosis. nih.govresearchgate.net The pro-apoptotic effects were evidenced by a significant increase in the levels of caspase-3, caspase-9, and the pro-apoptotic protein BAX, along with a decrease in the anti-apoptotic protein Bcl-2. nih.gov

| Compound | Target | Activity | Cell Lines | Reference |

| 11e | VEGFR-2 | Induces apoptosis, arrests cell cycle at G2/M phase | HepG2, MCF-7 | nih.gov |

| 27a | VEGFR-2 | Potent VEGFR-2 inhibitor, strong cytotoxic effect | HepG2, MCF-7 | nih.gov |

| Quinoxaline Sulfonamides | - | Anti-tumor activity | HCT 116 (colon carcinoma) | mdpi.commdpi.com |

| 7-dialkylaminomethyl benzo[g] - quinoxaline -5, 10- dione (B5365651) derivatives | - | In vitro cytotoxic activities | Breast and colon cancer cells | sapub.org |

Antimicrobial, Antiviral, and Antifungal Activities

The quinoxaline nucleus is a well-established pharmacophore for the development of antimicrobial agents. researchgate.net Derivatives of this compound have been synthesized and evaluated for their efficacy against a range of pathogens.

The synthesis of new Schiff bases from 4-(2-methylquinoxalinyloxy) benzaldehyde has yielded compounds with notable antibacterial and antifungal properties. nih.govmdpi.com These compounds have been tested against various bacterial and fungal strains. nih.gov For instance, some synthesized quinoxaline derivatives have shown significant in vitro activity against plant pathogenic bacteria and fungi, with one compound, 5k , displaying good antibacterial activity against Acidovorax citrulli. rsc.org

Furthermore, the development of quinoxaline-2-carboxylic acid 1,4-dioxide derivatives has shown promise in the search for new antimycobacterial agents. nih.gov One such derivative, compound 4 , exhibited high activity against Mycobacterium tuberculosis and was identified as a DNA-damaging agent. nih.gov

| Compound/Derivative Class | Activity | Target Organisms | Reference |

| Schiff bases from 4-(2-methylquinoxalinyloxy) benzaldehyde | Antibacterial, Antifungal | Various bacteria and fungi | nih.govmdpi.com |

| Compound 5k | Antibacterial | Acidovorax citrulli | rsc.org |

| Quinoxaline-2-carboxylic acid 1,4-dioxide derivatives (e.g., compound 4) | Antimycobacterial | Mycobacterium tuberculosis, M. smegmatis | nih.gov |

| Various quinoxalinone derivatives | Antibacterial | Staphylococcus aureus, Bacillus cereus | mdpi.com |

Enzyme Inhibition Studies (e.g., Cholinesterases, VEGFR-2)

Beyond their anticancer applications, quinoxaline derivatives have been investigated as inhibitors of various enzymes implicated in other diseases. nih.gov

As previously mentioned, derivatives of 3-methylquinoxaline are potent inhibitors of VEGFR-2. nih.govnih.govnih.gov Studies have shown that compounds like 27a can exhibit VEGFR-2 inhibition with an IC50 value of 3.2 nM, which is comparable to the control drug sorafenib. nih.govresearchgate.net This strong inhibitory activity is highly correlated with their cytotoxic effects on cancer cells. nih.gov

In addition to VEGFR-2, other kinases are also targets. For example, novel quinoxaline derivatives have been developed as dual inhibitors of Pim-1 and Pim-2 kinases, which are involved in cell survival and proliferation. nih.gov Furthermore, some quinoxaline derivatives have been explored as inhibitors of soybean lipoxygenase (LOX), an enzyme involved in inflammation. nih.gov

| Derivative Class | Target Enzyme | Therapeutic Area | Key Findings | Reference |

| 3-Methylquinoxaline derivatives | VEGFR-2 | Cancer | Potent inhibition, comparable to sorafenib. | nih.govnih.govresearchgate.net |

| Quinoxaline-2-carboxylic acid derivatives | Pim-1/Pim-2 Kinases | Cancer | Submicromolar inhibition of Pim-1. | nih.gov |

| Quinoxaline and quinoxaline 1,4-di-N-oxide derivatives | Soybean Lipoxygenase (LOX) | Inflammation | Promising in vitro inhibition. | nih.gov |

Anti-inflammatory and Antioxidant Properties

Quinoxaline derivatives have demonstrated significant potential as anti-inflammatory and antioxidant agents. nih.govresearchgate.netnih.gov Their anti-inflammatory effects are often attributed to the inhibition of key inflammatory mediators. nih.gov

The synthesis of novel quinoxaline and quinoxaline 1,4-di-N-oxide derivatives has yielded compounds with notable antioxidant and anti-inflammatory activities. nih.gov These compounds have shown promising scavenging activities and in vitro inhibition of soybean lipoxygenase (LOX). nih.gov One particular compound, 7b , exhibited a significant in vivo anti-inflammatory effect (41%) in a carrageenan-induced edema model, comparable to the reference drug indomethacin (B1671933) (47%). nih.gov

The anti-inflammatory properties of quinoxalines are linked to their ability to inhibit the expression of several inflammatory modulators, including cyclooxygenase (COX), cytokines, and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). nih.gov Some novel quinoxaline derivatives have been synthesized and screened for their COX inhibitory activities, with many exhibiting good COX-2 inhibition. rsc.org

Development of Quinoxaline-Based Therapeutic Scaffolds

The quinoxaline core serves as a versatile scaffold for the development of a wide range of therapeutic agents. Its bicyclic structure is well-suited for occupying the ATP binding region of various kinases, making it an attractive starting point for the design of enzyme inhibitors. nih.gov

The ability to easily modify the quinoxaline ring allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. For instance, the introduction of different substituents can enhance a compound's potency, selectivity, and metabolic stability. This adaptability has led to the development of quinoxaline-based compounds for a multitude of therapeutic targets, including those involved in cancer, infectious diseases, and inflammatory conditions. researchgate.net

Materials Science Applications

The versatile electronic and structural characteristics of the quinoxaline core, particularly when functionalized as in this compound, have made it a target for the development of novel materials with applications in electronics and optics.

Luminescent Materials

Quinoxaline derivatives are increasingly utilized in the creation of luminescent materials, primarily due to their electron-deficient nature. This property makes them excellent electron-withdrawing components in "push-pull" molecular structures, where they are combined with electron-donating groups to facilitate intramolecular charge transfer (ICT). This ICT process is often the origin of the material's luminescent properties. rsc.org The development of such materials is crucial for applications like fluorescent sensors, biological microscopy, and optoelectronic devices. rsc.org

A notable example is a multifunctional luminescent material with a D–A–D (donor-acceptor-donor) symmetrical structure, which uses quinoxaline as the acceptor and triphenylamine (B166846) as the donor. mdpi.com This design has shown promising applications in high-efficiency fluorescent organic light-emitting diodes (OLEDs). mdpi.com Furthermore, research into novel functionalization methods for the quinoxaline core has led to the development of orange/red thermally activated delayed fluorescence (TADF) emitters, which have demonstrated high external quantum efficiencies in OLEDs. researchgate.net The light absorption and emission profiles of oligomers synthesized from quinoxaline units also suggest their potential for use in advanced materials science applications. nih.govresearchgate.net

Organic Semiconductors

The quinoxaline moiety is a key component in the design of organic semiconductors, which are foundational to the field of organic electronics. acs.orgbeilstein-journals.org These materials are integral to devices such as organic field-effect transistors (OFETs) and organic solar cells. acs.org Quinoxaline derivatives can function as n-type semiconductors, a class of materials that transport negative charges (electrons). acs.org

One study detailed the synthesis of a novel donor-acceptor (D-A) type polymer, PQ1, which incorporates quinoxaline as the electron-deficient (acceptor) unit and indacenodithiophene (IDT) as the electron-rich (donor) unit. nih.gov This polymer, when used as the semiconductor layer in an OFET, exhibited a respectable hole mobility. nih.gov The design promoted a strong intramolecular charge transfer (ICT) effect, which is beneficial for charge transport within the molecules. nih.gov Other research has focused on synthesizing and characterizing new quinoxaline-based derivatives for use as organic semiconductors in top-contact/bottom-gate OFETs, demonstrating the versatility of this class of compounds. ipp.pt

Molecular Switches

Quinoxaline-based systems have been investigated for their potential in creating molecular switches, which are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light (photochromism) or electricity (electrochromism). This capability is rooted in the ability of the quinoxaline ring and its derivatives to undergo structural and electronic changes.

For instance, the photochemistry of certain quinoxaline derivatives in specific solvents can lead to a switching of the emissive state, a phenomenon induced by intermolecular hydrogen bonding. sapub.org This highlights the potential for designing quinoxaline-based systems where function can be toggled by environmental factors. While direct application of this compound as a molecular switch is not extensively documented, structurally related heterocyclic systems, such as quinazolinespirohexadienones, have been studied for their photochromic and electrochromic behavior. nih.gov These related compounds demonstrate the principle of using electrochemical reduction to trigger a rearrangement, which can be reversed thermally, showcasing an ECE (electrochemical-chemical-electrochemical) mechanism. nih.gov Furthermore, the concept of using photochromic molecules as photoswitchable components has been explored in the context of quinoxaline-containing polymers. nih.gov

Oligomer and Polymer Synthesis with Quinoxaline Backbones

The synthesis of oligomers and polymers containing quinoxaline units in their backbones is a significant area of research for creating new materials with tailored properties. nih.govresearchgate.net A controlled, stepwise synthesis method using the Wittig coupling reaction has been successfully developed to create (E)-(quinoxalin-2-yl)ethene oligomers. This process allows for the versatile combination of different quinoxaline-based building blocks, resulting in oligomers with specific, fully E-configurated conjugated π-systems. nih.govresearchgate.net The synthesis strategy involves key steps such as attaching a tail to a monomer, oxidizing a methyl group to an aldehyde (like in this compound), performing the Wittig coupling, and repeating the oxidation for chain extension. researchgate.net

In addition to Wittig reactions, palladium-catalyzed cross-coupling reactions, such as the Stille coupling, are employed to synthesize quinoxaline-based polymers. beilstein-journals.orgnih.gov This method was used to create a donor-acceptor polymer (PQ1) by reacting a thiophene-substituted quinoxaline with an indacenodithiophene (IDT) unit. nih.gov These organometallic strategies are highly versatile and allow for the construction of complex molecular architectures required for advanced electronic and optoelectronic applications. mtieat.org

Analytical Chemistry and Residue Analysis

The detection of quinoxaline derivatives, particularly metabolites from veterinary drugs, is a critical application in analytical chemistry, ensuring food safety and regulatory compliance.

Development of Detection Methods for Metabolites (e.g., MQCA) in Biological Samples

3-Methyl-quinoxaline-2-carboxylic acid (MQCA) is a principal metabolite of the veterinary drug olaquindox (B1677201). Due to the prohibition or restriction on olaquindox use in food-producing animals in many regions, highly sensitive and reliable methods for detecting its residue marker, MQCA, in biological samples like animal tissues are essential.

A variety of advanced analytical techniques have been developed for the determination of MQCA. High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a widely used confirmatory method. One such method allows for the simultaneous quantification of MQCA and quinoxaline-2-carboxylic acid (QCA) in various animal tissues, including pork, chicken, fish, and shrimp, with a limit of quantitation (LOQ) of 0.1 µg/kg. acs.org

For rapid screening purposes, several immunoassays have been established. These include:

ELISA (Enzyme-Linked Immunosorbent Assay): Indirect competitive ELISA kits are available for the detection of MQCA in muscle and liver tissues.

Chemiluminescent Immunoassay (CL-ciELISA): A sensitive chemiluminescent competitive indirect ELISA, combined with immunomagnetic beads for sample separation and enrichment, has been developed for the simultaneous determination of MQCA and QCA in edible animal tissues.

Lateral Flow Assay: Rapid test kits based on lateral flow immunoassay technology provide a simple and fast method for the qualitative analysis of MQCA residues in muscle, with detection limits around 0.5 ppb.

Fluorescence Quenching Immunochromatographic Assay (bFQICA): A novel rapid method based on background fluorescence quenching has been established for the simultaneous quantitative detection of MQCA and QCA in pork, offering a detection time of just 30 minutes.

These methods vary in their complexity, sensitivity, and throughput, providing a range of tools for both comprehensive monitoring and rapid screening of MQCA in the food supply chain.

Immunoassay Development for Quinoxaline Metabolites

The quinoxaline structure is a core component of various compounds used in animal health, such as the antimicrobial agent carbadox (B606473). Monitoring the residues of such substances in food products is crucial for consumer safety. Immunoassays provide a rapid and sensitive method for detecting specific metabolites. Research has led to the development of an immunochromatographic assay for the detection of quinoxaline-2-carboxylic acid, the primary metabolite of carbadox, in the edible tissues of animals. nih.gov

This assay utilizes a highly specific polyclonal antibody that is very sensitive to a derivative of the target metabolite. nih.gov The method is designed for speed and efficiency, allowing for the analysis of animal tissues in just five minutes. nih.gov The results obtained through this immunochromatographic assay show good correlation with those from traditional methods like High-Pressure Liquid Chromatography (HPLC), confirming its accuracy and utility for screening carbadox residues in food-producing animals. nih.gov

| Parameter | Details | Source |

| Target Analyte | Quinoxaline-2-carboxylic acid (major metabolite of carbadox) | nih.gov |

| Assay Type | Colloidal gold probe-based immunochromatographic assay (ICA) | nih.gov |

| Antibody Used | Highly specific polyclonal antibody (PcAb) | nih.gov |

| Sensitivity (IC₅₀) | 2.38 ng/ml for N-butylquinoxaline-2-carboxylic acid (BQCA) | nih.gov |

| Visual Detection Limit | 25 ng/g for quinoxaline-2-carboxylic acid in tissue | nih.gov |

| Analysis Time | 5 minutes | nih.gov |

| Application | Rapid screening of carbadox residues in edible animal tissues | nih.gov |

Catalysis and Organic Synthesis

Role as a Versatile Building Block Intermediate

This compound is a valuable heterocyclic aromatic compound in the field of organic synthesis. Its structure, which features a quinoxaline core substituted with a reactive aldehyde (formyl) group at the 2-position and a methyl group at the 3-position, makes it a versatile intermediate. nih.gov The compound's utility stems from the reactivity of the aldehyde group combined with the stability of the aromatic quinoxaline ring system.

This reactivity allows it to serve as a starting material in the synthesis of a wide range of more complex molecules, particularly pharmaceuticals and agrochemicals. The synthesis of this compound itself can be achieved through methods like the oxidation of the methyl group in corresponding quinoxaline precursors, highlighting its place within the broader landscape of synthetic organic chemistry.

Precursor for the Synthesis of Other Heterocyclic Compounds

The aldehyde functional group on the quinoxaline ring is a key handle for constructing new molecular architectures. It serves as a precursor for a variety of other heterocyclic systems through chemical modification. For instance, analogous compounds like 2-chloroquinoline-3-carbaldehydes have been shown to undergo transformations where the aldehyde group is converted into oximes, hydrazones, and acrylic acid derivatives. rsc.org These new derivatives can then be used to build fused ring systems, including thieno-, pyridazino-, pyrano-, and furo-quinolines. rsc.org

Similarly, 3-methylquinoxaline derivatives are used as precursors for creating novel compounds with specific biological activities. Researchers have designed and synthesized new series of 3-methylquinoxaline derivatives to act as potential anticancer agents. nih.gov These studies underscore the role of the 3-methylquinoxaline scaffold as a foundational element for developing new therapeutic molecules. nih.govnih.gov

| Precursor Type | Resulting Fused Heterocycle Examples | Source |

| Quinoxaline/Quinoline (B57606) Carbaldehydes | Thieno-quinolines | rsc.org |

| Pyridazino-quinolines | rsc.org | |

| Pyrano-quinolines | rsc.org | |

| Thiopyrano-quinolines | rsc.org | |

| Furo-quinolines | rsc.org | |

| 3-Methylquinoxaline derivatives | Bioactive agents (e.g., VEGFR-2 inhibitors) | nih.gov |

Future Directions and Challenges in 3 Methylquinoxaline 2 Carbaldehyde Research

Exploration of Novel Synthetic Routes

The development of new and efficient synthetic methodologies is fundamental to advancing the study of 3-methylquinoxaline-2-carbaldehyde and its analogues. While traditional methods exist, the focus is shifting towards innovative routes that offer higher yields, greater structural diversity, and improved reaction conditions.

Researchers are actively exploring one-pot synthesis protocols, which involve multiple reaction steps occurring in a single reactor. This approach is exemplified by the acid-catalyzed reaction for synthesizing 4-aryl substituted pyrrolo[1,2-a]quinoxalines, which proceeds through imine formation, cyclization, and air oxidation in a single sequence. mdpi.com Another area of interest is the use of 1,3-dipolar cycloaddition reactions to create five-membered heterocyclic compounds fused with the quinoxaline (B1680401) ring, such as spiro[thiadiazoline-quinoxaline] derivatives. mdpi.com

Furthermore, synthetic strategies are being developed to modify the core structure of 3-methylquinoxaline derivatives. For instance, new Schiff bases containing the quinoxaline moiety have been synthesized starting from 2-chloro-3-methylquinoxaline (B189447). mdpi.com In these syntheses, the chlorine atom at the C2 position is replaced by an ether linkage connected to a benzene (B151609) ring that possesses a reactive aldehyde group, which can then be reacted with various amines to generate a library of compounds. mdpi.com Similarly, researchers have devised methods for synthesizing 3-methylquinoxalin-2(1H)-one and its corresponding thiol derivative, 3-methylquinoxaline-2-thiol (B109401), which serve as key intermediates for further chemical elaboration. nih.gov These novel routes are crucial for generating a diverse range of derivatives necessary for structure-activity relationship (SAR) studies. mdpi.comnih.gov

Advanced Biological Activity Profiling and Mechanism of Action Studies

A significant challenge and future direction in the research of this compound derivatives is the comprehensive evaluation of their biological activities and the elucidation of their mechanisms of action. Quinoxaline-based compounds have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, and antiviral properties. mdpi.comnih.gov

Recent studies have focused on designing and synthesizing novel 3-methylquinoxaline derivatives as targeted therapeutic agents. For example, two new series of 3-methylquinoxalin-2(1H)-one and 3-methylquinoxaline-2-thiol derivatives were developed to act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in cancer-related angiogenesis. nih.gov Similarly, another series of 3-methylquinoxaline-based derivatives was synthesized and shown to have significant antiproliferative effects against human cancer cell lines, with the most potent compound acting as a powerful VEGFR-2 inhibitor. rsc.org The mechanism of action for some of these compounds involves inducing apoptosis (programmed cell death) and arresting the cell cycle at the G2/M phase. nih.govrsc.org

Beyond cancer, new 3-methylquinoxaline 1,4-dioxides have been synthesized and assessed for their antimycobacterial activity. mdpi.com Mechanistic studies on these compounds revealed that they act as DNA-damaging agents, with genomic analysis of resistant mutants identifying specific genes that mediate resistance. mdpi.com The diverse biological activities also extend to agrochemicals, with some quinoxaline derivatives showing herbicidal, fungicidal, and insecticidal properties. acs.orgacs.org

A summary of the diverse biological activities of quinoxaline derivatives is presented below.

Interactive Table: Biological Activities of Quinoxaline Derivatives| Derivative Class | Biological Target/Activity | Mechanism of Action | Reference(s) |

|---|---|---|---|

| 3-Methylquinoxalin-2(1H)-one/thiol | Anticancer (VEGFR-2 inhibitor) | Induces apoptosis, arrests cell cycle at G2/M phase. | nih.govrsc.org |

| 3-Methylquinoxaline 1,4-dioxides | Antimycobacterial | DNA-damaging agent. | mdpi.com |

| Quinoxaline 1,4-di-N-oxides (QdNOs) | Antimicrobial, Antitumoral, Antiprotozoal | Not fully understood, may involve reductive metabolism. | nih.gov |

| Pyrrolo[3,2-b]quinoxaline derivatives | Anticancer (Kinase inhibitor) | Inhibits tyrosine kinases. | nih.govrsc.org |

| Quinoxaline-based scaffold | Anticancer (HDAC6 inhibitor) | Binds to the zinc finger ubiquitin-binding domain of HDAC6. | researchgate.netresearchgate.net |

| Quinoxaline derivatives | Pesticidal (Herbicidal, Fungicidal) | Protoporphyrinogen oxidase (PPO) inhibition. | acs.org |

Future research will require advanced profiling techniques, such as chemical proteomics, to identify the full range of protein targets for these compounds, providing a more complete understanding of their on-target and off-target effects. nih.govrsc.org

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is becoming a cornerstone of modern drug discovery and is a critical future direction for research on this compound. nih.gov This integrated approach accelerates the design-synthesis-test cycle, allowing for a more rational and efficient exploration of chemical space. mdpi.com

In silico methods such as molecular docking are widely used to predict the binding affinity and interaction modes of quinoxaline derivatives with specific biological targets. nih.govresearchgate.net For instance, docking studies have been employed to investigate the inhibitory effects of quinoxaline derivatives against the SARS-CoV-2 protease and the HIV reverse transcriptase enzyme. nih.govnih.gov These computational predictions help in prioritizing which compounds to synthesize and test experimentally, saving time and resources. nih.gov